3-Hydroxy Rimantadine Hydrochloride
Description
Contextualization of Adamantane (B196018) Derivatives in Antiviral Chemotherapy
Adamantane and its derivatives represent a significant class of compounds in the field of antiviral chemotherapy. nih.govmdpi.com These polycyclic hydrocarbons are noted for their unique, rigid, three-dimensional structure, which has made them a valuable scaffold in medicinal chemistry. mdpi.comrsc.org The introduction of an adamantane moiety into a molecule can increase its lipophilicity, potentially modifying the bioavailability and therapeutic effect of the substance. mdpi.com
Historically, simple aminoadamantanes like amantadine (B194251) and rimantadine (B1662185) have been established for their efficacy in treating viral diseases, particularly influenza A. rsc.orgpharmacology2000.com Their primary mechanism of action involves the inhibition of the M2 ion channel protein of the influenza A virus. pharmacology2000.compatsnap.com This protein is crucial for the early stages of the viral lifecycle, specifically the uncoating of the viral RNA within the host cell. patsnap.com By blocking the M2 channel, adamantane derivatives prevent the release of viral genetic material into the cytoplasm, thereby halting replication and propagation of the virus. pharmacology2000.compatsnap.com While effective, the emergence of resistant influenza strains has prompted ongoing research into novel adamantane derivatives to overcome these challenges. rsc.orgpatsnap.com
Significance of Hydroxylated Metabolites in Drug Discovery and Development
The introduction of a hydroxyl (-OH) group can significantly alter a drug's physicochemical properties, often increasing its water solubility, which facilitates excretion. hyphadiscovery.com Beyond simply being products of detoxification, hydroxylated metabolites can be biologically active themselves. hyphadiscovery.comhyphadiscovery.com In some cases, a metabolite may exhibit similar, reduced, or even enhanced potency compared to the parent drug. nih.gov Therefore, identifying and characterizing these metabolites is crucial. This process helps in understanding the complete picture of a drug's activity, duration of action, and potential for drug-drug interactions. nih.govhyphadiscovery.com The synthesis and evaluation of key metabolites, such as hydroxylated derivatives, are thus essential steps in the preclinical and clinical assessment of new therapeutic agents. hyphadiscovery.com
Overview of 3-Hydroxy Rimantadine Hydrochloride within the Rimantadine Metabolic Profile
Rimantadine is extensively metabolized in the liver following oral administration, with less than 25% of the dose being excreted unchanged in the urine. fda.govdrugbank.com The major metabolic pathways are hydroxylation and glucuronidation. drugbank.com Research has identified three primary hydroxylated metabolites of rimantadine in human plasma. fda.govnih.gov These metabolites, along with a conjugated metabolite and the parent drug, account for a significant portion of the dose excreted in the urine. fda.gov
Gas chromatography-mass spectrometry studies have confirmed the presence of ring-substituted isomers of hydroxy-rimantadine. nih.gov Among these, 3-hydroxy rimantadine is a notable metabolite found in patients treated with rimantadine. nih.govacs.org The antiviral activity of these metabolites has been a subject of scientific investigation. Studies comparing the hydroxy metabolites to the parent compound, rimantadine, and the related drug, amantadine, have shown that all three hydroxylated metabolites possess inhibitory activity against wild-type influenza A viruses (H3N2 and H1N1). nih.gov However, the 3-hydroxy and 4-hydroxy metabolites demonstrated only modest inhibitory activity, while the 2-hydroxy metabolite showed activity similar to amantadine. nih.govacs.org None of the hydroxylated metabolites were found to be effective against influenza B virus, which is consistent with the activity profile of the parent drug, rimantadine. nih.govacs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H22ClNO |
|---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H/t8?,9-,10+,11?,12?; |
InChI Key |
UXMQOOWYJIKUKR-MBZLXWJCSA-N |
Isomeric SMILES |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N.Cl |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Rimantadine to 3 Hydroxy Rimantadine
Overview of Rimantadine (B1662185) Metabolism and Metabolite Identification
Following oral administration, rimantadine is well-absorbed and subsequently undergoes extensive metabolism, predominantly in the liver drugbank.comfda.govnih.gov. Less than 25% of the administered dose is excreted in the urine as the unchanged parent drug drugbank.comfda.govfda.gov. The primary metabolic pathways for rimantadine are hydroxylation and glucuronidation drugbank.comwikipedia.orgnih.gov.
Research has identified at least three hydroxylated metabolites in human plasma fda.govfda.gov. These metabolites, along with an additional conjugated metabolite and the remaining parent drug, account for approximately 74% of a single rimantadine dose excreted in the urine over 72 hours fda.govfda.gov. Specific analytical studies have successfully quantified key hydroxylated derivatives, namely m-hydroxyrimantadine (3-hydroxy rimantadine) and the two epimers of p-hydroxyrimantadine (4-hydroxy rimantadine), in both human plasma and urine documentsdelivered.comresearchgate.net. Studies have confirmed that 3-hydroxy and 4-hydroxy metabolites are found in patients treated with rimantadine nih.gov.
| Metabolite | Position of Modification | Biological Matrix Detected | Citation |
|---|---|---|---|
| 3-Hydroxy Rimantadine (m-hydroxyrimantadine) | Meta-position on the adamantane (B196018) ring | Plasma, Urine | documentsdelivered.comnih.gov |
| 4-Hydroxy Rimantadine (p-hydroxyrimantadine) | Para-position on the adamantane ring | Plasma, Urine | documentsdelivered.comnih.gov |
| Other Hydroxylated Metabolites | Not specified | Plasma | fda.govfda.gov |
| Conjugated Metabolite | Not specified (likely glucuronide) | Urine | fda.govfda.gov |
Enzymatic Systems Involved in Rimantadine Hydroxylation
The biotransformation of rimantadine into its hydroxylated metabolites, including 3-hydroxy rimantadine, is a Phase I metabolic reaction. Such oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver nih.govresearchgate.net. These enzymes introduce a hydroxyl group onto the adamantane nucleus of the rimantadine molecule, increasing its polarity.
While specific CYP isozymes responsible for the hydroxylation of rimantadine have not been fully elucidated in the available literature, the process is consistent with the function of hepatic microsomal enzymes nih.govunl.edu. The liver's extensive enzymatic machinery is responsible for metabolizing over 75% of a given rimantadine dose, underscoring the central role of these hepatic systems in its clearance nih.gov.
In Vitro Metabolic Fate of Rimantadine Yielding Hydroxylated Products
The identification and characterization of metabolites like 3-hydroxy rimantadine are heavily reliant on in vitro metabolic studies. Human liver microsomes are a standard and critical experimental model for evaluating the formation of drug metabolites in a controlled laboratory setting nih.govresearchgate.net. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including the cytochrome P450 system responsible for hydroxylation nih.govunl.edu.
By incubating rimantadine with human liver microsomes, researchers can simulate the hepatic metabolism that occurs in vivo. This allows for the generation, isolation, and structural confirmation of metabolites. The development of sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify 3-hydroxy rimantadine in patient plasma and urine is validated using such in vitro systems documentsdelivered.comresearchgate.netnih.gov. These studies confirm that the adamantane ring of rimantadine is susceptible to enzymatic hydroxylation, leading to the formation of stable hydroxylated products.
Comparative Metabolic Profiling Across Different Biological Systems
The metabolism of rimantadine shows similarities and differences across various biological systems. Comparative studies are essential for understanding the relevance of animal models to human metabolism bioivt.comeuropa.eu.
Humans : As established, rimantadine is extensively metabolized in humans, with hydroxylation being a major pathway. The urinary excretion of the parent drug and its hydroxylated metabolites accounts for a significant portion of the administered dose fda.govnih.gov.
Mice : Studies in mice have also demonstrated significant metabolism. Gas chromatography-mass spectrometry analysis of mouse plasma identified the presence of two distinct metabolites that were determined to be ring-substituted isomers of hydroxy-rimantadine nih.gov.
Dogs : In dogs, rimantadine also undergoes extensive biotransformation. Following an oral dose, less than 5% of the drug was recovered as the unchanged parent compound in the urine within 48 hours, indicating a high degree of metabolism comparable to that observed in humans nih.gov.
| Biological System | Extent of Metabolism | Identified Metabolite Types | Citation |
|---|---|---|---|
| Humans | Extensive (>75% of dose) | Hydroxylated (3-OH, 4-OH), Conjugated | fda.govnih.govdocumentsdelivered.com |
| Mice | Significant | Ring-substituted hydroxy-isomers | nih.gov |
| Dogs | Extensive (>95% of dose) | Not specified, but extensive biotransformation implied | nih.gov |
Molecular Mechanisms of Antiviral Action and Resistance Associated with Hydroxylated Adamantanes
Elucidation of Antiviral Mechanisms of Rimantadine (B1662185) and its Hydroxylated Metabolites
The antiviral activity of rimantadine and its hydroxylated metabolites, including 3-Hydroxy Rimantadine Hydrochloride, is primarily directed against the influenza A virus. nih.govdrugbank.com The core mechanism of these adamantane (B196018) derivatives involves the inhibition of crucial early stages of the viral replication cycle, specifically targeting the M2 protein, a viral ion channel. patsnap.comwikipedia.orgbritannica.com
Inhibition of Viral Replication Stages (e.g., Uncoating)
Adamantanes, including rimantadine and its metabolites, exert their primary antiviral effect by interfering with the uncoating of the influenza A virus once it has entered a host cell. drugbank.compatsnap.compharmacology2000.com After the virus is internalized into an endosome, the acidic environment of this vesicle typically triggers the M2 ion channel to allow protons to enter the virion. patsnap.com This acidification process is a critical step that facilitates the release of the viral RNA into the host cell's cytoplasm, a prerequisite for viral replication. patsnap.com
By blocking the M2 ion channel, rimantadine and its hydroxylated derivatives prevent this influx of protons, thereby inhibiting the acidification of the viral core and halting the uncoating process. patsnap.combritannica.com As a result, the viral genetic material remains trapped within the viral particle, unable to initiate the replication and transcription necessary for the production of new virions. patsnap.com This disruption of the viral life cycle significantly curtails the spread of the infection within the respiratory tract. patsnap.com Some research also suggests that these compounds may have a secondary effect on a late step in viral assembly, related to hemagglutinin processing. pharmacology2000.com
The inhibitory activity of the hydroxy metabolites of rimantadine has been compared to that of the parent compound and amantadine (B194251). Studies have shown that while 2-hydroxyrimantadine exhibits activity similar to amantadine, the 3- and 4-hydroxy metabolites demonstrate more modest inhibitory effects against wild-type influenza A viruses. nih.gov
Interaction with Viral Ion Channels (e.g., Influenza A M2 Protein)
The principal molecular target of rimantadine and its hydroxylated metabolites is the M2 protein of the influenza A virus. patsnap.comwikipedia.org This protein forms a tetrameric proton-selective ion channel embedded in the viral envelope. pnas.orgmeihonglab.com Genetic studies have been instrumental in identifying the M2 protein as the key determinant of susceptibility to inhibition by adamantanes. nih.govfda.gov
The interaction between adamantane derivatives and the M2 channel has been a subject of extensive research, with two primary binding sites being proposed: one within the channel pore and another on the lipid-facing surface of the protein. pnas.orgmeihonglab.comnih.gov Solid-state NMR spectroscopy studies have provided evidence for the existence of two amantadine-binding sites in the M2 protein within phospholipid bilayers. meihonglab.com The high-affinity binding site is located inside the N-terminal channel lumen, surrounded by amino acid residues that are known to be mutated in drug-resistant strains. meihonglab.comnih.gov This suggests a mechanism of physical occlusion, where the drug molecule directly blocks the passage of protons. meihonglab.comnih.gov A second, lower-affinity site has been identified on the C-terminal protein surface. meihonglab.comnih.gov
The positively charged amino group of rimantadine is thought to play a crucial role in its inhibitory action by creating an electrostatic hindrance to proton flow. researchgate.net The hydrophobic adamantane cage of the molecule packs against hydrophobic residues within the channel, such as Val27. meihonglab.com While both (R)- and (S)-enantiomers of rimantadine have been shown to bind to the M2 pore, there appears to be no significant difference in their inhibitory potency or binding kinetics. nih.gov
Molecular Basis of Viral Resistance to Adamantane Derivatives
A significant challenge in the clinical use of adamantane derivatives is the emergence of drug-resistant influenza A virus strains. researchgate.netnih.gov Resistance can develop rapidly and is associated with specific genetic mutations in the M2 protein. cdc.gov
Identification of Resistance-Conferring Mutations in Viral Proteins
Resistance to adamantanes, including rimantadine and its metabolites, is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein. plos.orgnih.govnih.gov The most frequently observed mutations occur at five key positions: 26, 27, 30, 31, and 34. cdc.govplos.orgnih.gov
The most common mutation leading to adamantane resistance in both H1N1 and H3N2 subtypes is a serine-to-asparagine substitution at position 31 (S31N). plos.orgnih.gov Other less common but significant resistance-conferring mutations include L26F (leucine to phenylalanine), V27A (valine to alanine), A30T (alanine to threonine), and G34E (glycine to glutamic acid). plos.org Viruses carrying these mutations exhibit cross-resistance to both amantadine and rimantadine. nih.govnih.gov For instance, a rimantadine-resistant isolate of influenza A has been shown to be cross-resistant to amantadine and its hydroxy metabolites. nih.gov The high prevalence of the S31N mutation in circulating influenza A strains has rendered adamantanes largely ineffective for treatment in recent years. researchgate.net
| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Mutation | Associated Influenza Subtypes |
|---|---|---|---|---|
| 31 | Serine (S) | Asparagine (N) | S31N | H1N1, H3N2, H5N1 |
| 27 | Valine (V) | Alanine (A) | V27A | H1N1, H3N2 |
| 26 | Leucine (L) | Phenylalanine (F) | L26F | H1N1, H3N2 |
| 30 | Alanine (A) | Threonine (T) | A30T | H1N1, H3N2 |
| 34 | Glycine (G) | Glutamic Acid (E) | G34E | H1N1, H3N2 |
Broad-Spectrum Antiviral Activity of Adamantane Derivatives Beyond Influenza A
While the primary clinical application of adamantane derivatives has been for influenza A, some studies have explored their potential antiviral activity against a broader range of viruses. nih.gov The introduction of the adamantane scaffold into new compounds can increase their lipophilicity, potentially modifying their bioavailability and therapeutic effect. mdpi.com
Structure Activity Relationship Sar Studies of Hydroxylated Rimantadine Analogs
Impact of Hydroxylation Position on Antiviral Efficacy
The specific placement of a hydroxyl group on the adamantane (B196018) nucleus of rimantadine (B1662185) significantly alters its antiviral efficacy. Research into the primary hydroxylated metabolites of rimantadine—2-hydroxy, 3-hydroxy, and 4-hydroxy rimantadine—has revealed a clear hierarchy of antiviral activity against influenza A viruses.
Studies have demonstrated that hydroxylation at the 2-position of the adamantane ring results in a metabolite, 2-hydroxyrimantadine, that retains notable antiviral activity, comparable to that of the parent compound, amantadine (B194251). nih.gov In contrast, hydroxylation at the 3- and 4-positions leads to a significant reduction in antiviral potency. nih.gov These metabolites, 3-hydroxy rimantadine and 4-hydroxy rimantadine, which are found in patients treated with rimantadine, exhibit only modest inhibitory effects on the replication of wild-type influenza A viruses (both H3N2 and H1N1 strains). nih.gov
This disparity in activity suggests that the region around the 3- and 4-positions of the adamantane core is more sensitive to substitution than the 2-position. The introduction of a polar hydroxyl group in these areas may interfere with the optimal binding of the molecule within the M2 ion channel of the influenza A virus, the primary target of rimantadine. It is important to note that none of the hydroxylated metabolites have demonstrated efficacy against influenza B virus, which is consistent with the known spectrum of activity for rimantadine. nih.gov
Comparative Antiviral Potency of 3-Hydroxy Rimantadine with Other Hydroxylated Metabolites
When directly comparing the antiviral potency of 3-hydroxy rimantadine with its other hydroxylated counterparts, a clear trend emerges from in vitro studies. The antiviral activity of these metabolites is directly linked to the position of the hydroxyl group on the adamantane structure.
Key Research Findings:
2-Hydroxyrimantadine: Exhibits the highest antiviral activity among the hydroxylated metabolites, with an efficacy profile similar to that of amantadine. nih.gov
3-Hydroxy Rimantadine: Shows a marked decrease in antiviral activity, being described as having only "modest inhibitory activity". nih.gov
4-Hydroxy Rimantadine: Similar to the 3-hydroxy analog, this metabolite also demonstrates significantly reduced, or modest, antiviral potency. nih.gov
While specific IC50 values for each hydroxylated metabolite are not consistently reported across publicly available literature, the qualitative descriptions from comparative studies provide a clear indication of their relative potencies. A rimantadine-resistant strain of influenza A was also found to be cross-resistant to all three hydroxylated metabolites, indicating a shared mechanism of action and resistance. nih.gov
Interactive Data Table: Comparative Antiviral Activity of Hydroxylated Rimantadine Metabolites
| Compound | Position of Hydroxylation | Relative Antiviral Potency against Influenza A |
| 2-Hydroxy Rimantadine | 2 | Similar to Amantadine |
| 3-Hydroxy Rimantadine | 3 | Modest |
| 4-Hydroxy Rimantadine | 4 | Modest |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Adamantane Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. In the context of adamantane derivatives, QSAR studies aim to identify the key molecular features that govern their antiviral efficacy.
Several QSAR studies have been conducted on various series of adamantane analogs, including those with modifications to the amino group and the adamantane cage itself. These studies have highlighted the importance of several factors in determining antiviral activity:
Lipophilicity: The bulky and lipophilic nature of the adamantane cage is a critical determinant for binding to the M2 ion channel.
Electronic Properties: The distribution of charge and the electrostatic potential of the molecule can impact its interaction with amino acid residues in the M2 channel.
For instance, 3D-QSAR studies on amino acid analogues of rimantadine have helped to establish relationships between the molecular field of the compounds and their inhibitory activity. nih.gov Such models can predict the activities of new synthetic molecules and guide the design of more potent inhibitors. While these studies provide a framework for understanding the SAR of adamantane derivatives, specific QSAR models focusing solely on the impact of hydroxylation at different positions on the rimantadine scaffold are not extensively detailed in the available literature.
Stereochemical Considerations in Hydroxylated Rimantadine Activity
The introduction of a hydroxyl group at the 3-position of the adamantane ring in 3-hydroxy rimantadine hydrochloride creates a chiral center, leading to the possibility of (R) and (S) enantiomers. The stereochemistry of a drug can significantly influence its pharmacological activity due to the chiral nature of biological targets such as proteins.
For the parent compound, rimantadine, studies have indicated that the (R) and (S) enantiomers exhibit equal potency in their antiviral activity. nih.gov This suggests that the orientation of the methyl group at the chiral center of rimantadine does not significantly impact its interaction with the M2 ion channel.
However, specific research focusing on the stereochemical considerations of hydroxylated rimantadine metabolites, such as the individual enantiomers of 3-hydroxy rimantadine, is not widely available in the public domain. It is conceivable that the addition of a polar hydroxyl group could introduce stereospecific interactions with the M2 channel that are not observed with the less polar methyl group of rimantadine. Further investigation into the synthesis and biological evaluation of the individual enantiomers of 3-hydroxy rimantadine would be necessary to fully elucidate the role of stereochemistry in its antiviral activity.
Advanced Analytical and Spectroscopic Characterization of 3 Hydroxy Rimantadine Hydrochloride
Chromatographic Techniques for Separation and Quantification of Hydroxylated Metabolites
The separation and quantification of hydroxylated rimantadine (B1662185) metabolites, including the 3-hydroxy derivative, from complex biological matrices necessitate the use of sophisticated chromatographic methods. These techniques provide the required selectivity and sensitivity for accurate analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of rimantadine and its metabolites. jrespharm.commdpi.comnih.govdergipark.org.trnih.gov Various HPLC methods have been developed and validated for the quantification of rimantadine in pharmaceutical formulations and biological samples. jrespharm.comdergipark.org.tr A common approach involves utilizing a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, often under isocratic elution conditions. jrespharm.comdergipark.org.tr Detection is frequently carried out using UV spectrophotometry. jrespharm.comdergipark.org.tr For enhanced sensitivity and selectivity, especially in complex matrices like urine, HPLC can be coupled with post-column derivatization and spectrofluorimetric detection. nih.govnih.gov This allows for the determination of rimantadine at low concentrations. nih.gov Furthermore, ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers superior separation and sensitivity for the analysis of antiviral drugs and their metabolites. mdpi.com
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Reverse-phase | Reverse-phase monolithic |
| Mobile Phase | Acetonitrile and 15mM phosphate buffer (pH 3.0) (65:35) | CH3OH/phosphate buffer (25 mmol/L, pH 3.0) (50:50) |
| Detection | UV spectrophotometry at 270 nm | Spectrofluorimetric (λex/λem = 340/455 nm) after post-column derivatization |
| Application | Quantification in pharmaceutical formulations | Determination in human urine |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitation of rimantadine and its hydroxylated metabolites in biological fluids such as plasma and urine. nih.gov This method often involves an extractive derivatization step to enhance the volatility and chromatographic properties of the analytes. nih.gov For instance, pentafluorobenzoylation at an alkaline pH has been successfully employed. nih.gov The use of selective ion monitoring (SIM) and stable isotope dilution with negative ion chemical ionization mass spectrometry further improves the accuracy and sensitivity of the assay. nih.gov GC-MS has been instrumental in identifying ring-substituted isomers of hydroxy-rimantadine in mouse plasma. nih.gov The technique is also widely used for the general profiling of metabolites in various biological samples. researchgate.netafropolitanjournals.com
| Analyte | Matrix | Derivatization | Ionization | Detection |
| Rimantadine and its hydroxylated metabolites | Human plasma and urine | Pentafluorobenzoylation | Methane negative ion chemical | Selective Ion Monitoring |
| Hydroxy-rimantadine isomers | Mouse plasma | Not specified | Not specified | Mass Spectrometry |
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE), specifically capillary zone electrophoresis (CZE), presents a rapid and efficient alternative for the determination of rimantadine hydrochloride. nih.govresearchgate.nettandfonline.com This technique, often employing indirect UV detection, can separate and quantify rimantadine in pharmaceutical tablets in under four minutes. tandfonline.com The separation is typically carried out in an unmodified fused silica (B1680970) capillary with a background electrolyte containing a chromophoric compound to facilitate indirect detection. researchgate.net While CE offers advantages in terms of speed and simplicity, its sensitivity may be a limitation for certain applications, sometimes necessitating pre-concentration steps like solid-phase extraction. mdpi.com
| Parameter | Capillary Zone Electrophoresis Method |
| Capillary | Fused silica (unmodified) |
| Separation Voltage | +20 kV |
| Background Electrolyte | 5 mM 4-methylbenzylamine (B130917) in 20% ethanol |
| Detection | Indirect UV at 210 nm |
| Analysis Time | < 4 minutes |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of 3-Hydroxy Rimantadine Hydrochloride. These methods provide critical information about the molecule's connectivity, stereochemistry, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including rimantadine and its derivatives. chemicalbook.comnih.gov Both 1H and 13C-NMR spectra provide detailed information about the chemical environment of each atom within the molecule. nih.gov By comparing theoretical and experimental NMR data, the optimized structures of different species of rimantadine (free base, cationic, and hydrochloride) can be confirmed. nih.gov Furthermore, computational studies using methods like Density Functional Theory (DFT) can be combined with NMR data to perform conformational analysis and investigate the influence of different chemical environments on the molecular structure. nih.gov
| Nucleus | Key Chemical Shift Information |
| 1H NMR | Provides information on the number of different types of protons and their neighboring atoms. |
| 13C NMR | Reveals the number of different types of carbon atoms in the molecule. |
Mass Spectrometry for Metabolite Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a highly sensitive technique crucial for the identification and fragmentation analysis of drug metabolites. mdpi.comnih.govnih.gov When coupled with chromatographic separation methods like GC or HPLC, it allows for the precise determination of the mass-to-charge ratio of metabolites and their fragments. mdpi.comnih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF-MS) and Orbitrap MS, provides accurate mass measurements, which aids in the elemental composition determination of the parent ion and its fragments. walshmedicalmedia.commassbank.eu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are unique to a molecule's structure and can be used to differentiate between isomers and elucidate the sites of metabolism, such as hydroxylation on the adamantane (B196018) ring of rimantadine. massbank.eumdpi.comresearchgate.net
| Ionization Technique | Key Application for 3-Hydroxy Rimantadine HCl |
| Electron Ionization (EI) | Typically used with GC-MS, provides characteristic fragmentation patterns. |
| Electrospray Ionization (ESI) | Commonly used with LC-MS, suitable for polar and thermally labile molecules. walshmedicalmedia.commassbank.eu |
UV-Visible Spectrophotometry and Derivatization for Detection
Direct analysis of this compound by UV-Visible (UV-Vis) spectrophotometry is challenging. Like its parent compound, rimantadine, this compound lacks a significant chromophore in its structure, which is a part of a molecule responsible for absorbing light in the UV-Vis spectrum. This absence of a chromophore results in negligible absorption in the standard UV-Vis wavelength range, making direct quantification impractical. researchgate.net
To overcome this limitation, a common and effective strategy is chemical derivatization. This process involves reacting the analyte of interest, in this case, this compound, with a derivatizing agent to form a new compound (a derivative) that possesses strong UV-absorbing properties. This derivatized product can then be readily detected and quantified using UV-Vis spectrophotometry, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). researchgate.net
Several derivatization reagents have been successfully employed for the analysis of similar aminoadamantane derivatives, and these methodologies can be adapted for this compound. A notable example is the use of anthraquinone-2-sulphonyl chloride (AQSC) for the pre-column derivatization of rimantadine hydrochloride. The resulting derivative exhibits a maximum absorption wavelength (λmax) suitable for UV detection, for instance, at 259 nm. researchgate.net This approach provides a sensitive and selective means of analysis.
Another potential derivatization strategy involves the use of 9-fluorenylmethyl chloroformate (FMOC), which reacts with primary and secondary amines to yield highly fluorescent derivatives that also exhibit strong UV absorbance. While specific studies on this compound are not prevalent, the principles of these derivatization reactions are broadly applicable to primary amines like the one present in the molecule.
The selection of the derivatizing agent and the optimization of the reaction conditions (e.g., pH, temperature, and reaction time) are critical steps to ensure complete derivatization and the formation of a stable, detectable product.
Method Validation and Analytical Performance Parameters
Once a suitable derivatization method coupled with a detection technique like HPLC-UV is developed, it must undergo rigorous validation to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed in accordance with guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jrespharm.comdergipark.org.tr
Specificity: Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of derivatized this compound, specificity is demonstrated by showing that the chromatographic peak for the derivatized analyte is well-resolved from peaks of the derivatizing reagent and other potential interferences.
Linearity: Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. For the analysis of rimantadine derivatives, linearity is typically established over a concentration range relevant for its intended application. For example, a validated HPLC-UV method for a derivatized rimantadine compound demonstrated linearity over a range of 50 ppm to 250 ppm with a correlation coefficient (r²) value of 0.999, indicating excellent linearity. researchgate.net
Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For a validated method for rimantadine, the percentage RSD for precision was found to be less than 2%, which is a common acceptance criterion. researchgate.net
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. For a validated rimantadine analysis method, recovery values typically fall within the range of 98% to 102%. jrespharm.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a derivatized rimantadine hydrochloride analysis using HPLC-UV, the LOD and LOQ were reported to be 1.32 ppm and 4.0 ppm, respectively. researchgate.net
The table below summarizes typical analytical performance parameters for a validated HPLC-UV method for a derivatized rimantadine compound, which can be considered indicative for the analysis of this compound.
| Parameter | Typical Value/Range | Reference |
| Specificity | No interference at the retention time of the analyte | jrespharm.com |
| Linearity Range | 50 - 250 ppm | researchgate.net |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Precision (%RSD) | < 2% | researchgate.net |
| Accuracy (Recovery) | 98 - 102% | jrespharm.com |
| Limit of Detection (LOD) | 1.32 ppm | researchgate.net |
| Limit of Quantification (LOQ) | 4.0 ppm | researchgate.net |
This rigorous validation process ensures that the analytical method for this compound is suitable for its intended use, providing reliable and accurate data for research, development, and quality control purposes.
Theoretical and Computational Investigations of 3 Hydroxy Rimantadine Hydrochloride
Molecular Modeling and Docking Studies of Ligand-Protein Interactions
Molecular modeling and docking are instrumental in elucidating how a drug molecule interacts with its biological target. For rimantadine (B1662185) and its derivatives, the primary target is the M2 proton channel of the influenza A virus, which is essential for viral replication. nih.gov
Binding Site and Orientation: Docking and molecular dynamics (MD) simulations have consistently shown that rimantadine binds within the pore of the M2 transmembrane tetramer. nih.gov The binding site is located near the N-terminus of the channel, with the adamantane (B196018) cage nestled in a hydrophobic pocket formed by pore-lining residues. nih.gov The polar amine group of rimantadine is typically oriented towards the C-terminal end of the channel, in the vicinity of the serine-31 (Ser31) residues. nih.gov
Key Ligand-Protein Interactions: Studies on rimantadine reveal several crucial interactions that stabilize the drug within the M2 channel. The introduction of a hydroxyl group at the 3-position of the adamantane cage in 3-Hydroxy Rimantadine would be expected to modulate these interactions.
Hydrophobic Interactions: The bulky, lipophilic adamantane cage of rimantadine forms significant van der Waals contacts with hydrophobic residues lining the M2 pore. Solution NMR structures have identified interactions with residues such as Val27 and Ala30. nih.gov Specifically, the methyl groups of Val27 and Ala30 from each of the four subunits surround the adamantane cage. nih.gov
Polar and Hydrogen Bonding Interactions: The primary amine group is critical for binding. MD simulations suggest it forms hydrogen bonds, potentially with the backbone carbonyl of Ala30. nih.gov Early models also proposed interactions with the hydroxyl group of Ser31. nih.gov For 3-Hydroxy Rimantadine, the additional hydroxyl group would offer a new site for hydrogen bonding, potentially interacting with water molecules within the channel or directly with polar residues, thereby altering the binding affinity and orientation compared to the parent compound.
Docking Scores and Binding Affinity: Computational studies have quantified the binding of rimantadine to the M2 channel. For instance, docking of glycyl-rimantadine, a derivative, yielded an XP GScore of -7.61 kcal/mol, which was found to be more favorable than that of rimantadine itself (-7.14 kcal/mol), suggesting that modifications to the core structure can enhance binding. nih.gov While specific scores for 3-Hydroxy Rimantadine are not reported, the addition of a polar group could potentially improve the binding free energy, depending on the specific interactions it forms within the M2 pore.
| Interaction Type | Interacting Residues (in M2 Channel) for Rimantadine | Potential Role of 3-OH Group |
|---|---|---|
| Hydrophobic | Val27, Ala30 | Minimal direct impact, but may alter cage orientation. |
| Hydrogen Bonding | Ala30 (backbone C=O), Ser31 (sidechain -OH) | Introduces a new H-bond donor/acceptor, potentially forming additional stabilizing interactions. |
| Electrostatic | Amine group interacts with polar environment | Increases the polarity of the adamantane region, potentially influencing long-range electrostatic interactions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its stability and reactivity. Studies on rimantadine hydrochloride using the B3LYP/6–311++G** level of theory have detailed its electronic structure. conicet.gov.arnih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying electrophilic and nucleophilic sites. For rimantadine hydrochloride, calculations show a strong positive potential (blue color) around the hydrogen atoms of the ammonium (B1175870) group (-NH3+), indicating these are sites susceptible to nucleophilic attack. conicet.gov.ar A strong negative potential (red color) is localized on the chloride ion (Cl-), highlighting its nucleophilic character. conicet.gov.ar In 3-Hydroxy Rimantadine Hydrochloride, the oxygen atom of the hydroxyl group would introduce an additional region of negative potential, making it a potential hydrogen bond acceptor site and influencing the molecule's interaction with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability. For the cationic form of rimantadine, the HOMO-LUMO gap is high, suggesting it is the least reactive species compared to the free base or hydrochloride forms. conicet.gov.ar The introduction of a hydroxyl group in 3-Hydroxy Rimantadine would likely alter the energies of these orbitals. The lone pairs on the hydroxyl oxygen would contribute to orbitals near the HOMO energy level, potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.
Atomic Charges and Bond Character: Natural Bond Orbital (NBO) analysis and Mulliken population analysis have been used to study the charge distribution in rimantadine hydrochloride. conicet.gov.ar These calculations reveal the ionic character of the N-H···Cl bond in aqueous solution, with a significant positive charge accumulating on the nitrogen atom. conicet.gov.arnih.gov This confirms that the molecule exists as a cationic species in solution. The covalent character of the H-Cl bond observed in the gas phase transforms into an ionic interaction in a solvent environment. conicet.gov.arnih.gov
| Property | Finding for Rimantadine Hydrochloride | Implication for this compound |
|---|---|---|
| HOMO-LUMO Gap | High gap in cationic form indicates low reactivity. conicet.gov.ar | The -OH group may lower the gap, potentially increasing reactivity. |
| MEP | Positive potential on -NH3+, negative on Cl-. conicet.gov.ar | Additional negative potential region on the hydroxyl oxygen. |
| Atomic Charges | Positive charge on N atom, confirming ionic character in solution. conicet.gov.ar | Charge distribution on the adamantane cage would be altered by the electronegative oxygen atom. |
Conformational Dynamics and Energy Landscape Analysis
The biological activity of a flexible molecule is often dependent on its accessible conformations. Computational methods are used to explore the conformational energy landscape and identify low-energy, stable structures.
Optimized Geometry: DFT calculations have been used to obtain the optimized molecular geometries of rimantadine species in both the gas phase and in aqueous solution. conicet.gov.arnih.gov For rimantadine hydrochloride, a key structural feature is the N-H-Cl bond angle and the H-Cl distance. In the gas phase, the H-Cl bond length is calculated to be short (e.g., 1.649 Å), indicative of a covalent interaction. conicet.gov.arnih.gov In simulated aqueous solution, this distance increases significantly (e.g., to 2.086 Å), reflecting the dissociation into an ion pair. conicet.gov.arnih.gov
Conformational Isomers: The rimantadine molecule possesses several rotatable bonds, leading to different conformers. The primary sources of conformational flexibility are the rotation of the ethylamine (B1201723) side chain relative to the adamantane cage and the rotation of the amine and methyl groups. nih.gov Quantum chemical calculations have been performed to evaluate the rotational barriers of these groups. nih.gov For this compound, an additional layer of complexity is introduced by the rotation of the C-O bond of the hydroxyl group. This would create a more complex energy landscape with additional local minima corresponding to different orientations of the hydroxyl hydrogen, which could influence its hydrogen-bonding capabilities.
Energy Landscape Analysis: While a full energy landscape analysis for 3-Hydroxy Rimantadine is not available, such analyses are used to map the stability of different states and the transitions between them. nih.govplos.org For a molecule like this, the analysis would reveal the relative energies of all possible conformers, the energy barriers separating them, and the most probable conformations at physiological temperatures. The most stable conformer would be the one that optimally balances steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the amine group in the free base form.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a reliable tool for predicting spectroscopic properties, which can aid in the structural elucidation of new compounds. DFT calculations have been successfully used to predict the vibrational (IR and Raman) and NMR spectra of rimantadine. conicet.gov.arnih.gov
Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies for the free base, cationic, and hydrochloride forms of rimantadine have been calculated and show good correlation with experimental spectra after applying appropriate scaling factors. conicet.gov.arnih.govnih.gov This allows for confident assignment of the observed spectral bands to specific vibrational modes of the molecule. For 3-Hydroxy Rimantadine, one would expect to see characteristic vibrational modes associated with the hydroxyl group, including:
A C-O stretching vibration.
An O-H stretching vibration, which would be a broad band in the IR spectrum.
An in-plane C-O-H bending mode. Predicting these frequencies computationally would be a key step in confirming the identity of the synthesized metabolite.
NMR Spectra (¹H and ¹³C): Theoretical ¹H and ¹³C NMR chemical shifts for rimantadine have also been computed. conicet.gov.ar The calculated values show good agreement with experimental data, aiding in the assignment of signals to specific protons and carbon atoms in the adamantane cage and side chain. conicet.gov.archemicalbook.com For this compound, key differences in the predicted NMR spectra compared to rimantadine would include:
A downfield shift for the proton attached to the carbon bearing the hydroxyl group (H-3).
A significant downfield shift for the carbon atom bonded to the hydroxyl group (C-3).
The appearance of a signal for the hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration.
| Spectroscopic Method | Predicted Features for Rimantadine (from literature) | Expected New Features for 3-Hydroxy Rimantadine |
|---|---|---|
| Infrared (IR) | N-H stretches, C-H stretches, adamantane cage vibrations. conicet.gov.ar | Broad O-H stretch, C-O stretch. |
| ¹H NMR | Signals for adamantane cage protons, -CH(NH3+)- and -CH3 protons. conicet.gov.ar | Signal for -CH(OH)- proton, signal for -OH proton. |
| ¹³C NMR | Signals for adamantane carbons, side-chain carbons. conicet.gov.ar | Deshielded signal for the C-OH carbon. |
Q & A
Q. How should researchers prepare stable aqueous solutions of 3-Hydroxy Rimantadine Hydrochloride for in vitro assays?
Methodological Answer: To prepare stock solutions, dissolve this compound in inert gas-purged organic solvents such as DMSO, ethanol, or dimethylformamide (solubility: ~5, 50, and 2 mg/mL, respectively). For aqueous buffers (e.g., PBS, pH 7.2), directly dissolve the crystalline solid to achieve ~5 mg/mL solubility. Avoid prolonged storage (>24 hours) of aqueous solutions to prevent degradation. Residual organic solvents should be minimized (<1% v/v) to avoid confounding biological results .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves (validated via manufacturer compatibility charts), safety goggles, and lab coats.
- Engineering Controls: Work in a fume hood to minimize inhalation risks.
- Training: Document SOP-specific training for all personnel, including emergency procedures (e.g., decontamination for spills, first aid for skin/eye contact).
- Storage: Keep in a cool, dry, ventilated area, segregated from incompatible substances. Regularly review SDS updates for long-term storage adjustments .
Advanced Research Questions
Q. How do enantiomeric differences in this compound affect binding to influenza A M2 proton channels?
Methodological Answer: Solid-state NMR and restrained molecular dynamics reveal enantioselective binding. (R)-enantiomers exhibit stronger hydrogen-bonding interactions with residues like Asp44 and Val27 in the M2 channel pore, leading to higher stability and proton conductance inhibition. Deuterium-labeled enantiomers synthesized via asymmetric catalysis can validate these interactions experimentally. Prioritize chiral separation techniques (e.g., HPLC with chiral columns) to isolate enantiomers for targeted studies .
Q. What pharmacokinetic differences exist between murine and canine models for this compound?
Methodological Answer:
- Mice: Rapid absorption (Tmax <0.5 h), nonlinear pharmacokinetics (Cmax = 2,013 ng/mL at 40 mg/kg), and bioavailability ~59%. Primary metabolites include hydroxylated isomers.
- Dogs: Slower absorption (Tmax ~1.7 h), dose-proportional Cmax (275–1,950 ng/mL), and near-complete bioavailability (~99%). Use isotope-labeled ([<sup>14</sup>C]) compounds for mass balance studies and GC-MS to identify species-specific metabolites .
Q. How can researchers validate analytical methods for quantifying this compound in formulations?
Methodological Answer:
- GC Validation: Use HP-1 capillary columns (equivalent to SE-30) with amantadine hydrochloride as an internal standard. Optimize parameters: initial column temperature 100°C, ramp rate 10°C/min, final temperature 250°C. Validate linearity (r<sup>2</sup> >0.99), precision (%RSD <2%), and recovery (95–105%) per ICH guidelines.
- HPLC: Employ C18 columns with UV detection (λ = 210 nm) and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Cross-validate with USP reference standards .
Q. What experimental designs are optimal for studying the antioxidant effects of this compound in viral infections?
Methodological Answer:
- In Vivo Models: Use influenza A-infected mice (e.g., A2/Jap/305 strain) with post-infection dosing (e.g., 24 mg/kg at 2 h). Measure lipid peroxidation markers (e.g., malondialdehyde) in lung homogenates via thiobarbituric acid reactive substances (TBARS) assay.
- Statistical Analysis: Apply multifactor ANOVA with Bonferroni correction to differentiate treatment effects (p<0.05). Include controls for viral load and oxidative stress (e.g., glutathione levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
